molecular formula C22H17F4N7O B2564630 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 923513-98-8

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

カタログ番号 B2564630
CAS番号: 923513-98-8
分子量: 471.42
InChIキー: QTDGQUMDCRPWIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H17F4N7O and its molecular weight is 471.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antagonist Activity in Medical Chemistry

A study by Watanabe et al. (1992) explored derivatives similar to the mentioned compound for their antagonist activities against 5-HT2 and alpha 1 receptors. One of the derivatives showed potent 5-HT2 antagonist activity and did not exhibit alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Synthesis and Profiling in Preclinical Studies

Chrovian et al. (2018) developed a novel method to synthesize similar compounds, leading to the discovery of a clinical candidate for mood disorders, demonstrating the therapeutic potential of these compounds in preclinical models (Chrovian et al., 2018).

Antibacterial Activity

Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine, which exhibited significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).

Antimicrobial Activities and SAR

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which displayed good or moderate antimicrobial activities. These studies help in understanding the structure-activity relationship of these compounds (Bektaş et al., 2007).

Antitumor and Antimicrobial Activity

Farag and Fahim (2019) explored the synthesis of pyrazole and pyrimidine derivatives, which showed excellent in vitro antitumor activity against certain cell lines, along with high antimicrobial and antioxidant activities (Farag & Fahim, 2019).

Non-Opiate Analgesic Agents

Viaud et al. (1995) developed compounds with similar structural characteristics, showing significant analgesic activity and potential as non-opiate analgesic agents (Viaud et al., 1995).

Antihypertensive Agents

Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, with some compounds showing promising antihypertensive activity, demonstrating the potential of these compounds in cardiovascular therapeutics (Bayomi et al., 1999).

Antimicrobial Activity of Naphthyridine Derivatives

Liuzhou et al. (2015) synthesized novel fluoroquinolones with triazole-fused structures, showing excellent antibacterial activity against resistant strains, suggesting their use in anti-infective therapies (Liuzhou et al., 2015).

Anticonvulsant Agents

Malik and Khan (2014) synthesized novel compounds for their anticonvulsant activities, indicating their potential use in treating seizure disorders (Malik & Khan, 2014).

Anticancer Agents with Unique Mechanisms

Zhang et al. (2007) described the synthesis of triazolopyrimidines as anticancer agents with a unique mechanism of tubulin inhibition, highlighting their potential in cancer therapy (Zhang et al., 2007).

特性

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N7O/c23-16-2-1-3-17(12-16)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)14-4-6-15(7-5-14)22(24,25)26/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDGQUMDCRPWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。